(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 851080-17-6
Cat. No.: VC4246548
Molecular Formula: C19H20N4O4S2
Molecular Weight: 432.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851080-17-6 |
|---|---|
| Molecular Formula | C19H20N4O4S2 |
| Molecular Weight | 432.51 |
| IUPAC Name | N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C19H20N4O4S2/c1-12(24)20-14-7-10-16-17(11-14)28-19(23(16)4)21-18(25)13-5-8-15(9-6-13)29(26,27)22(2)3/h5-11H,1-4H3,(H,20,24) |
| Standard InChI Key | BWXSUIOPUFUYMK-XUTLUUPISA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C |
Introduction
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds are renowned for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a thiazole ring, an amide group, and a sulfamoyl moiety, which are significant for its potential pharmacological applications.
Synthesis and Characterization
The synthesis of (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. Techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly employed for monitoring the progress of reactions and purifying intermediates.
Biological Activities
Thiazole derivatives, including (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide, are known for their potential therapeutic applications due to their antimicrobial and anticancer properties. These compounds often exhibit significant interactions with biological macromolecules, leading to alterations in metabolic pathways that could result in therapeutic effects.
Potential Applications
Given its structural features and biological activities, (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide may have applications in the development of new drugs targeting microbial infections and cancer. Further research is needed to fully explore its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume